

Tetraethylammonium chloride comparative toxicity studies

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Compound Focus: Tetraethylammonium Chloride

CAS No.: 56-34-8

Cat. No.: S566236

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Properties & Toxicity of Tetraethylammonium Chloride

The table below summarizes fundamental information about TEAC, primarily based on pharmacological and older toxicological studies.

Aspect	Description and Quantitative Data
Chemical Profile	IUPAC Name: N,N,N-Triethylethanaminium chloride [1] Formula: $[N(CH_2CH_3)_4]^+Cl^-$ or $[NEt_4]Cl$ [1] Molar Mass: $165.71 \text{ g}\cdot\text{mol}^{-1}$ [1] Appearance: Colorless, deliquescent crystalline solid [1]
Primary Biological Use	Source of tetraethylammonium (TEA) ions for blocking voltage-gated potassium (K^+) channels in physiological and pharmacological research [1]. It also has historical use as a ganglionic blocking agent [1].
Acute Toxicity (Animal Data)	Mouse, intraperitoneal (i.p.): $LD_{50} = 65 \text{ mg/kg}$ [1] Mouse, oral (p.o.): $LD_{50} = 900 \text{ mg/kg}$ [1]
Comparative Antidote Study	One study directly compared TEAC with atropine as an antidote for acute poisoning by several carbamate insecticides in rats. The study concluded that TEAC was not more effective than atropine in any of the tested cases [2].

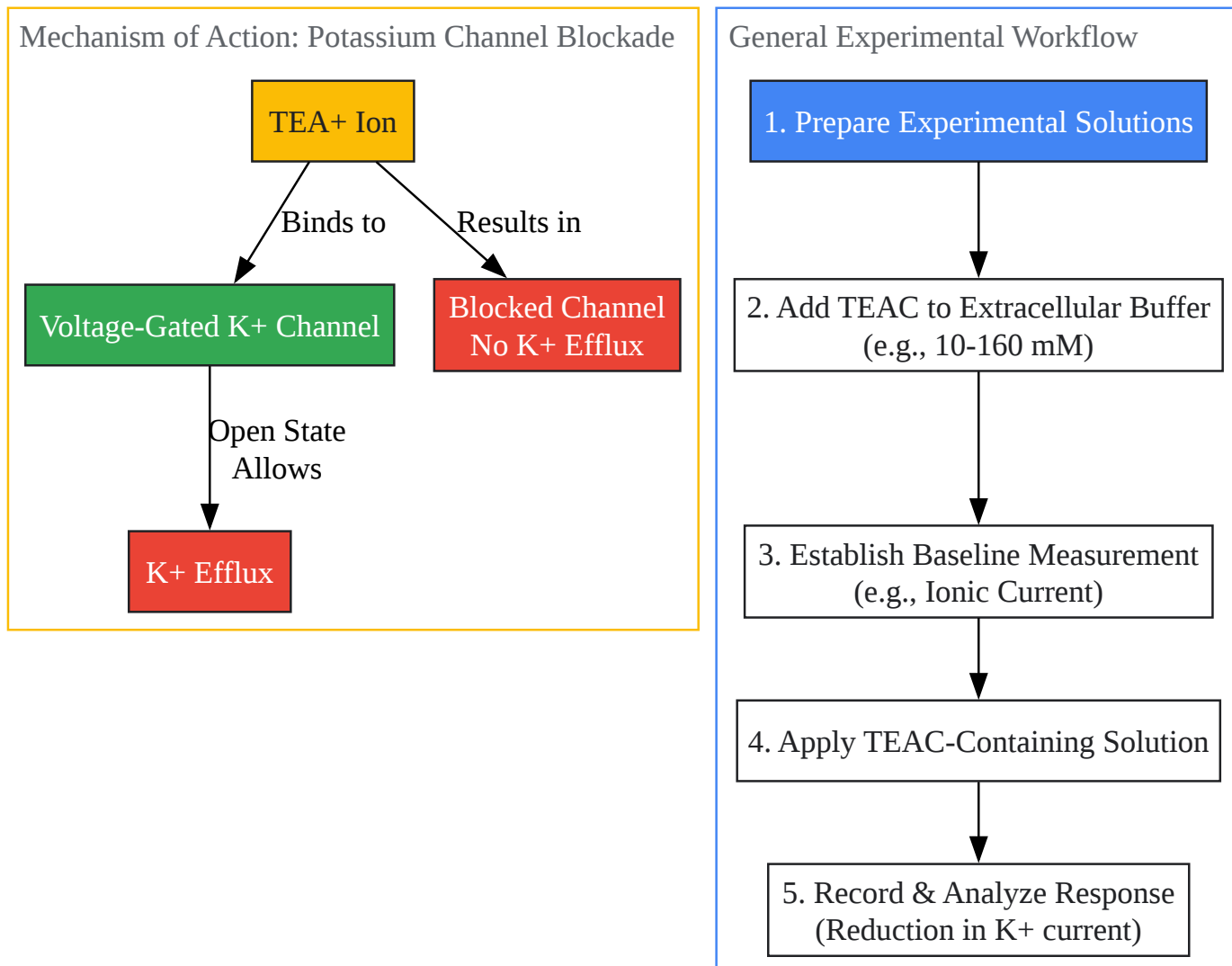
Experimental Context and Protocols

The value of TEAC in research lies in its specific action as a potassium channel blocker. Here are examples of how it is used in experimental protocols.

- **Electrophysiology Solutions:** In whole-cell voltage-clamp experiments to record calcium or barium currents, TEAC is included in the extracellular solution to block potassium currents that would otherwise interfere with measurements. A typical formulation includes **160 mM Tetraethylammonium chloride**, 5 mM CaCl₂, 1 mM MgCl₂, and 10 mM HEPES, with pH adjusted to 7.4 [3].
- **Neuron Studies:** For experiments on dorsal root ganglion (DRG) neurons, an external solution might contain **10 mM tetraethylammonium chloride (TEA-Cl)** along with tetrodotoxin (TTX) to block voltage-dependent sodium channels, allowing for the isolation of specific ionic currents [3].

Mechanism of Action and Workflow

The following diagram illustrates the core mechanism of TEAC and a general experimental workflow for its use in channel blocking studies, based on the described protocols.



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Research Implications and Modern Context

While TEAC remains a fundamental research tool, its standalone clinical and toxicological relevance has diminished. The search results highlight a significant shift in toxicology toward modern approaches.

- **Shift in Toxicological Testing:** Regulatory toxicology is increasingly moving toward **New Approach Methodologies (NAMs)** that reduce reliance on animal testing. These frameworks use in silico

predictions, in vitro bioactivity assays, and toxicokinetic modeling to classify chemicals for repeat dose toxicity [4].

- **Comparative Nanoparticle Toxicology:** For a modern perspective on comparative toxicity, recent studies often focus on engineered nanomaterials. One 2025 study compared the toxicity and biodistribution of functionalized nanodiamonds, gold nanoparticles, and quantum dot nanocarbons, finding that unconjugated nanodiamonds had a more favorable tolerability profile [5]. This illustrates the kind of comparative data generated for contemporary materials.

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